![molecular formula C7H9NO2S B2786091 Ethyl 5-aminothiophene-2-carboxylate CAS No. 67318-11-0](/img/structure/B2786091.png)
Ethyl 5-aminothiophene-2-carboxylate
Overview
Description
Ethyl 5-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . This compound is used in various fields such as organic synthesis, medicine, dyes, and pesticides .
Synthesis Analysis
The synthesis of thiophene derivatives like Ethyl 5-aminothiophene-2-carboxylate often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of Ethyl 5-aminothiophene-2-carboxylate consists of a five-membered thiophene ring with an ethyl carboxylate and an amino group attached . The exact arrangement of these groups in the molecule can be determined through techniques like X-ray diffraction .Chemical Reactions Analysis
Thiophene derivatives, including Ethyl 5-aminothiophene-2-carboxylate, can undergo a variety of chemical reactions. These reactions often involve the functional groups attached to the thiophene ring . For example, the amino group can participate in reactions with electrophiles, while the carboxylate group can undergo reactions typical of esters .Physical And Chemical Properties Analysis
Ethyl 5-aminothiophene-2-carboxylate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental methods.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as Ethyl 5-aminothiophene-2-carboxylate, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of sulfur in the thiophene ring contributes to their effectiveness in this application .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The unique electronic properties of thiophene make it a valuable component in the design of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . The thiophene ring system can help improve the charge transport properties of these devices .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . The incorporation of thiophene into the molecular structure of OLED materials can enhance their light-emitting properties .
Pharmaceutical Products
Methyl-3-aminothiophene-2-carboxylate, a compound similar to Ethyl 5-aminothiophene-2-carboxylate, is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
Agrochemical Products
Methyl-3-aminothiophene-2-carboxylate is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide .
Organic Chemical Synthesis Intermediate
Ethyl 2-aminothiophene-3-carboxylate, another compound similar to Ethyl 5-aminothiophene-2-carboxylate, is used as an organic chemical synthesis intermediate . This highlights the potential of Ethyl 5-aminothiophene-2-carboxylate in similar applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 5-aminothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to have a variety of biological effects and are used in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 1.87, indicating a balance between hydrophilicity and lipophilicity, which can influence absorption and distribution .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
ethyl 5-aminothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYICWNHUBQXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminothiophene-2-carboxylate |
Synthesis routes and methods
Procedure details
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